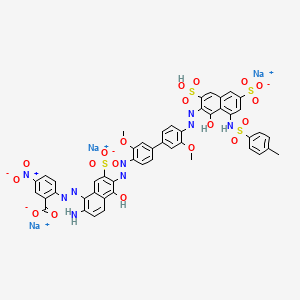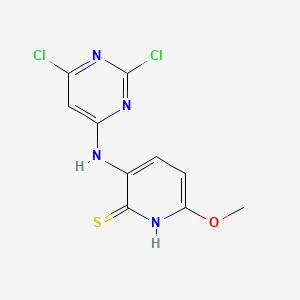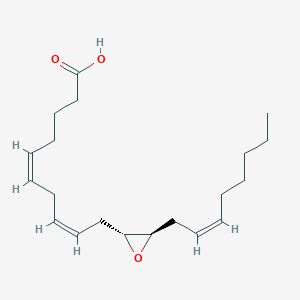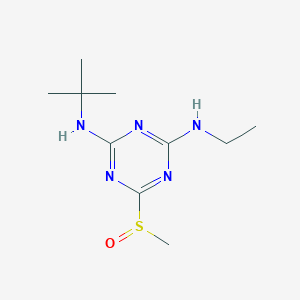
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound It is characterized by the presence of a pyrrolidine ring, a thienyl group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable leaving group is replaced by the thienyl moiety.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The thienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites and modulating their activity.
Pathways: Influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrrolidineethanol: A simpler analog without the thienyl and additional methyl groups.
2-Methyl-3-thienylmethanol: Contains the thienyl group but lacks the pyrrolidine ring.
Tetramethylpyrrolidine: Lacks the thienyl group and hydroxyl functionality.
Uniqueness
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
109193-54-6 |
|---|---|
Formule moléculaire |
C16H28ClNO2S |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
1-(2-methylthiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2S.ClH/c1-12-14(6-9-20-12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H |
Clé InChI |
SVYVZOXDRMYLLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




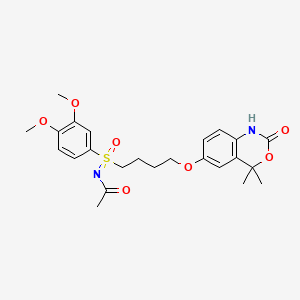
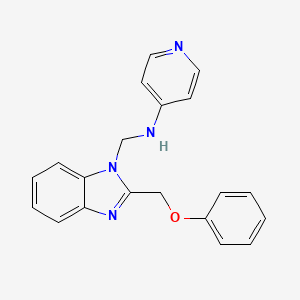
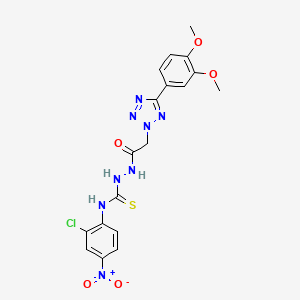
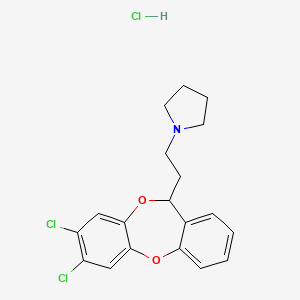

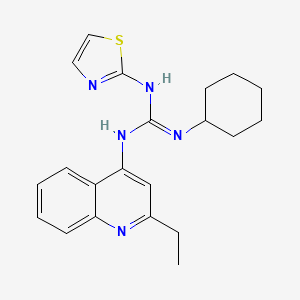
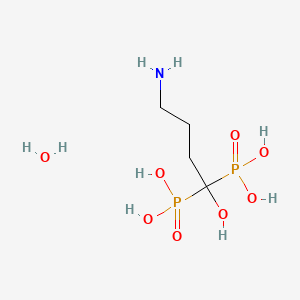
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
